![molecular formula C24H31N3OS B2903545 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3-methylbutanamide CAS No. 392320-23-9](/img/structure/B2903545.png)
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3-methylbutanamide” is a compound that belongs to the class of N-Adamantylated amides . These compounds have been synthesized from 1-adamantyl nitrate and have potential biological activity .
Synthesis Analysis
The synthesis of N-Adamantylated amides involves reactions carried out in sulfuric acid media . A number of new cage aminoamides have been synthesized by reactions of N-(1-adamantyl)-2-chloroacet-amide with nitrogen-containing nucleophiles .Chemical Reactions Analysis
Adamantane derivatives, including N-Adamantylated amides, exhibit unique stability and reactivity when compared to simple hydrocarbon derivatives . They undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds .Mécanisme D'action
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3-methylbutanamide exerts its biological activity through the inhibition of specific enzymes and proteins. The compound binds to the active site of the target protein/enzyme, thereby preventing its activity. The inhibition of these enzymes and proteins leads to the modulation of various biological processes, which can be beneficial in the treatment of various diseases.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. The compound has been shown to modulate the activity of various enzymes and proteins, leading to the modulation of various biological processes. The compound has also been shown to have anti-inflammatory and analgesic effects, which can be beneficial in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3-methylbutanamide has several advantages for lab experiments. The compound has high potency and selectivity, which makes it an ideal candidate for studying specific biological processes. The compound is also stable and has a long half-life, which allows for prolonged exposure to biological systems. However, the compound has some limitations, including its high cost and limited availability.
Orientations Futures
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3-methylbutanamide has several potential future directions. The compound can be used to study various biological processes, including cell signaling, protein-protein interactions, and enzyme activity. The compound can also be used to develop new drugs and therapies for various diseases. Future research can focus on optimizing the synthesis method and improving the potency and selectivity of the compound. Additionally, future research can focus on the development of new analogs of the compound that have improved properties and reduced limitations.
Conclusion
This compound is a unique chemical compound that has been extensively used in scientific research. The compound has several advantages for lab experiments and has been shown to have several biochemical and physiological effects. The compound has several potential future directions, including the development of new drugs and therapies for various diseases. The use of this compound in scientific research has led to the discovery of new knowledge and has the potential to lead to the development of new treatments for various diseases.
Méthodes De Synthèse
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3-methylbutanamide is synthesized through a multi-step process that involves the reaction of several chemical compounds. The synthesis process involves the use of various reagents, solvents, and catalysts. The final product is obtained through purification and isolation techniques. The synthesis method has been optimized to ensure high yield and purity of the final product.
Applications De Recherche Scientifique
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3-methylbutanamide has been extensively used in scientific research. This compound has been used to study various biological processes, including cell signaling, protein-protein interactions, and enzyme activity. The unique properties of this compound make it an ideal candidate for studying these processes. The use of this compound in scientific research has led to the discovery of new drugs and therapies for various diseases.
Propriétés
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3OS/c1-16(2)8-21(28)27(15-17-6-4-3-5-7-17)23-26-25-22(29-23)24-12-18-9-19(13-24)11-20(10-18)14-24/h3-7,16,18-20H,8-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHZYVWEASTZQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N(CC1=CC=CC=C1)C2=NN=C(S2)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[(4-tert-butylbenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2903464.png)
![Ethyl 2-[3-(difluoromethyl)phenyl]acetate](/img/structure/B2903465.png)
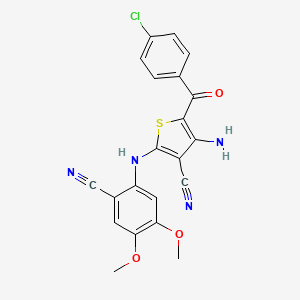
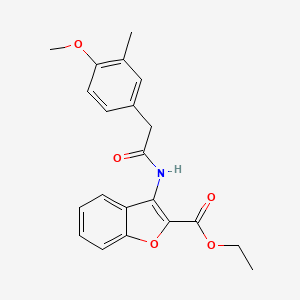
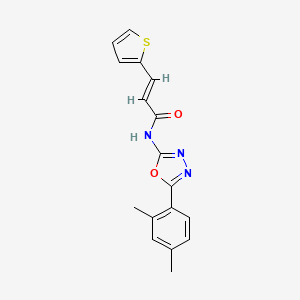




![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide](/img/structure/B2903476.png)
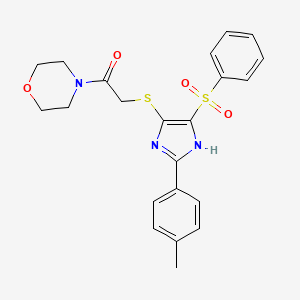

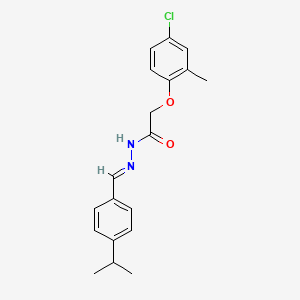
![N-(2,3-dihydro-1H-inden-5-yl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2903485.png)